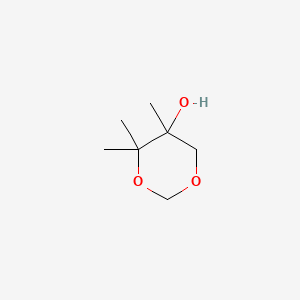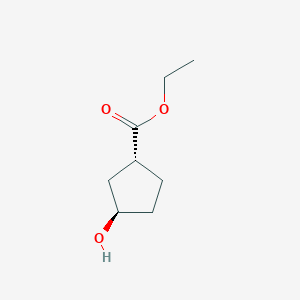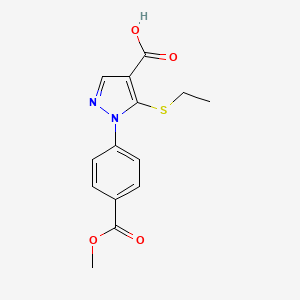
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in synthetic organic chemistry, particularly as chiral auxiliaries in stereoselective transformations . This compound features a chloro group and an oxazolidinone ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethyl-1,3-oxazolidine with chloroacetyl chloride under basic conditions . The reaction typically proceeds as follows:
Starting Materials: 2-ethyl-1,3-oxazolidine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-ethyl-1,3-oxazolidine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.
Isolation: The product is isolated by extraction, followed by purification using techniques such as column chromatography.
Análisis De Reacciones Químicas
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different oxidation states.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one and its derivatives involves interactions with specific molecular targets. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against resistant bacterial strains.
Comparación Con Compuestos Similares
2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties
Similar Compounds
- Linezolid
- Tedizolid
- Contezolid
These compounds are well-known for their antibacterial properties and are used in clinical settings to treat infections caused by resistant bacteria .
Propiedades
Número CAS |
52836-77-8 |
|---|---|
Fórmula molecular |
C7H12ClNO2 |
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
2-chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-2-7-9(3-4-11-7)6(10)5-8/h7H,2-5H2,1H3 |
Clave InChI |
UMKZHDNAQFYTPB-UHFFFAOYSA-N |
SMILES canónico |
CCC1N(CCO1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


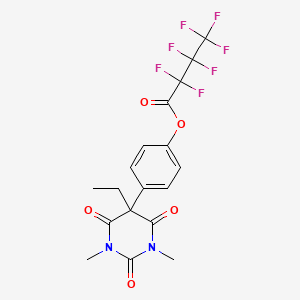
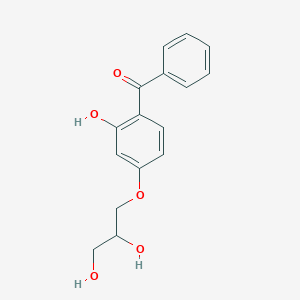

![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
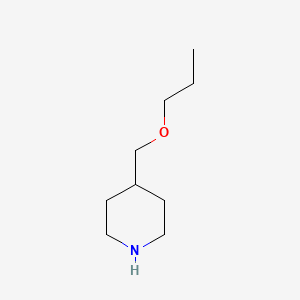
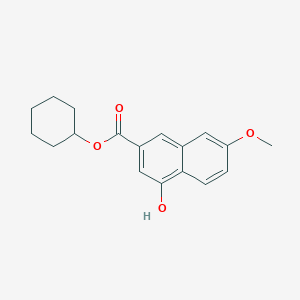
![1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole](/img/structure/B13933534.png)
